molecular formula C16H20N2O3S B2927537 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide CAS No. 920366-28-5

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide

Cat. No.: B2927537
CAS No.: 920366-28-5
M. Wt: 320.41
InChI Key: AKDCXIFXVHUTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide (CAS 920366-28-5) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology known for yielding derivatives with a wide spectrum of biological activities . The molecular structure, which includes a 5-methoxy-benzothiazole group linked to a propanamide chain with a tetrahydrofuran (oxolane) substitution, has a molecular formula of C16H20N2O3S and a molecular weight of 320.41 g/mol . Benzothiazole compounds are extensively investigated as key building blocks for the development of therapeutic agents . Specifically, structurally similar benzothiazolyl derivatives have been described in patent literature as possessing valuable pharmaceutical properties and have been investigated for their potential use as inhibitors of various targets, including those relevant to the treatment of HIV infection . The specific substitution pattern on the benzothiazole nitrogen in this compound suggests its potential utility in exploring structure-activity relationships (SAR) for novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can rely on the documented specifications and high purity of this compound for their advanced chemical and pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-15(19)18(10-12-5-4-8-21-12)16-17-13-9-11(20-2)6-7-14(13)22-16/h6-7,9,12H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDCXIFXVHUTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the benzothiazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Propanamide Moiety: The propanamide moiety can be attached through an amide coupling reaction between the benzothiazole derivative and a suitable carboxylic acid or its derivative, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the amide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive benzothiazole derivatives.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₇H₂₁N₂O₃S 333.43 5-methoxybenzothiazol-2-yl, oxolanylmethyl Not reported -
MMV001239 C₂₂H₁₉N₃O₂S 389.47 5-methoxybenzothiazol-2-yl, pyridin-3-ylmethyl, 4-cyanobenzamide Antifungal (yeast assay)
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide C₁₅H₁₀Cl₂N₂O₃S 385.22 4,5-dichlorobenzothiazol-2-yl, 3,5-dimethoxybenzamide High molecular weight isolate
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-...]propanamide (17b) C₂₃H₂₀N₄O₆S₂ 512.56 Benzothiazol-2-yl, 4-nitrobenzenesulfonyl, phenylpropanamide Synthetic intermediate
Reference Compound P6 C₁₄H₁₄F₃N₂OS₂ 366.39 4-methyl-2-(pyridin-3-yl)thiazol-5-yl, propynyl, 3-(trifluoropropylthio) Pesticidal

Key Observations

Substituent Effects on Molecular Weight and Solubility :

  • The dichloro- and dimethoxy-substituted benzamide in exhibits the highest molecular weight (385.22 g/mol), likely reducing solubility compared to the target compound (333.43 g/mol).
  • The oxolanylmethyl group in the target compound may confer better aqueous solubility than the pyridinylmethyl group in MMV001239 or the trifluoropropylthio moiety in P6 .

Bioactivity Trends: MMV001239 demonstrated antifungal activity in S. cerevisiae assays, attributed to its 4-cyanobenzamide group and pyridine moiety, which enhance target binding . Pesticidal compounds like P6 highlight the role of electron-withdrawing groups (e.g., trifluoropropylthio) in agrochemical applications, though the target compound’s methoxy group may favor different interactions.

Synthetic Methodologies :

  • Amide coupling via acyl chlorides (e.g., 2,4-difluorobenzoyl chloride in ) or carbodiimide-mediated activation (e.g., EDC/HOBt in ) are common strategies. The target compound likely follows similar protocols.

Substituent-Specific Comparisons

Benzothiazole Ring Modifications

  • 5-Methoxy vs.
  • 5-Methoxy vs. 5-Nitro () : Nitro groups (as in nitazoxanide derivatives) enhance electrophilicity but may increase toxicity, whereas methoxy groups balance electron donation and lipophilicity.

Amide Side Chain Variations

  • Propanamide vs. Benzamide () : Propanamide’s shorter chain may reduce steric bulk compared to benzamide derivatives, favoring membrane permeability.
  • Oxolanylmethyl vs. Pyridinylmethyl () : The oxolane (tetrahydrofuran) group offers a balance of hydrophilicity and conformational rigidity, contrasting with the aromatic pyridine’s planar structure.

Spectroscopic and Computational Characterization

  • FTIR and NMR : Amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C=N peaks (~1600 cm⁻¹) are consistent across analogs .
  • X-ray Crystallography : Tools like SHELX and WinGX enable precise determination of hydrogen-bonding networks (e.g., N–H···N interactions in ), critical for understanding packing and stability.

Biological Activity

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties, as well as providing relevant data tables and case studies.

The molecular formula of this compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S with a molecular weight of approximately 373.4 g/mol. The compound has been characterized for its purity, typically around 95% .

Structural Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19N3O4S
Molecular Weight373.4 g/mol
Purity~95%

Antiproliferative Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating the compound's efficacy, it was found to have an IC50 value in the low micromolar range (1.2–5.3 µM) against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study: Antiproliferative Effects

A comparative analysis of various derivatives indicated that certain modifications on the benzothiazole core enhanced antiproliferative effects:

Compound IDCell LineIC50 (µM)
Compound 10MCF-71.2
Compound 11HCT1163.7
Compound 12HEK 2935.3

These results suggest that structural modifications can significantly influence biological activity.

Antibacterial Activity

The compound has also shown promising antibacterial properties. In particular, it demonstrated selective activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM . This indicates potential for development into antibacterial agents.

Table: Antibacterial Efficacy

Bacterial StrainMIC (µM)
E. faecalis8
Staphylococcus aureus16

Antioxidative Activity

In addition to its antiproliferative and antibacterial activities, the compound exhibits antioxidative properties. Studies have shown that it can significantly reduce oxidative stress in vitro, outperforming standard antioxidants like butylated hydroxytoluene (BHT) in various assays .

Summary of Antioxidative Findings

The antioxidative efficacy was assessed using three different methods, confirming that the compound's ability to scavenge free radicals is notable:

MethodResult
ABTS AssayImproved activity compared to BHT
DPPH AssaySignificant reduction in free radicals
FRAP AssayHigh reducing power observed

Q & A

Q. What are the recommended synthetic routes for N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide?

A common approach involves coupling a benzothiazole amine derivative with a substituted propanamide. For example, reacting 5-methoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of triethylamine, followed by substitution with oxolan-2-ylmethyl groups (analogous to methods in and ) . Key steps include refluxing in aprotic solvents (e.g., chloroform or dioxane), monitoring via TLC, and recrystallization from ethanol or pet-ether. Yield optimization may require adjusting stoichiometry or reaction time.

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of spectroscopic and analytical techniques:

  • NMR : Analyze ¹H/¹³C NMR to confirm substituent integration (e.g., methoxy protons at ~δ 3.7 ppm, oxolane protons between δ 1.5–4.0 ppm) .
  • IR : Identify characteristic peaks (e.g., amide C=O stretch at ~1660–1680 cm⁻¹) .
  • Elemental analysis : Verify purity by matching calculated vs. observed C/H/N/S percentages .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS) .

Q. What crystallization conditions are optimal for X-ray diffraction studies?

Slow evaporation from ethanol or ethanol-water mixtures is effective for growing single crystals. For benzothiazole derivatives, triclinic or monoclinic systems (e.g., space group P1) are common. Ensure hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O) stabilize the lattice, as seen in analogous compounds . Use SHELXL for refinement, with anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during refinement?

  • Apply restraints or constraints in SHELXL to model disordered regions (e.g., oxolane ring conformers) .
  • Validate using Rint and goodness-of-fit (GoF) metrics. Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., S⋯S or π-stacking) that may influence packing .
  • Compare with similar structures in the Cambridge Structural Database (CSD) to assess geometric outliers.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Substituent variation : Modify the methoxy group (position 5) or oxolane moiety to assess electronic/steric effects on bioactivity (e.g., replace methoxy with halogens or alkyl groups) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like enzymes or receptors. For benzothiazoles, prioritize thiazole-ring interactions with hydrophobic pockets .
  • In vitro assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (COX-2 inhibition) to correlate structural changes with potency .

Q. How can metabolic stability be evaluated for potential pharmacological applications?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Track metabolites like hydroxylated oxolane or demethylated benzothiazole derivatives .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms (e.g., CYP3A4), which may influence drug-drug interactions .

Methodological Challenges and Solutions

Q. What computational tools are suitable for modeling intermolecular interactions in crystallography?

  • Mercury (CCDC) : Visualize hydrogen bonds and π-interactions. Calculate packing diagrams to identify stabilizing forces (e.g., dimerization via N–H⋯N bonds) .
  • PLATON : Analyze symmetry operations and validate space group assignments. Use ADDSYM to check for missed symmetry elements .

Q. How to address low yields in the final coupling step of synthesis?

  • Optimize reaction conditions: Switch from triethylamine to DMAP (4-dimethylaminopyridine) as a catalyst for amide bond formation .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling.
  • Consider microwave-assisted synthesis to reduce reaction time and improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.